Class-Level Patent Validation: Thiadiazole-Urea Scaffold as Dual VEGFR-2/TIE-2 Kinase Inhibitor Platform
The target compound falls within the generic Formula I of US Patent US20070191353A1, which explicitly claims thiadiazole-urea derivatives as inhibitors of tyrosine kinases, particularly TIE-2 and VEGFR-2, and of Raf kinases [1]. The patent establishes that compounds within this structural class are capable of modulating kinase-mediated signal transduction and are proposed for the prophylaxis and/or treatment of cancers and angiogenesis-driven diseases [1]. This provides a class-level intellectual-property framework distinguishing the compound from non-patented thiadiazole scaffolds.
| Evidence Dimension | Patent-claimed kinase inhibition scope |
|---|---|
| Target Compound Data | Falls within Formula I of US20070191353A1 (substituents: 3,4-dimethoxyphenyl on urea; 2-fluorobenzylthio at thiadiazole 5-position) |
| Comparator Or Baseline | Generic thiadiazole-urea Formula I scope includes diverse Ar1 (aryl/heteroaryl) and Ar2 substituents; TIE-2 and VEGFR-2 kinase inhibitory activity claimed across the class |
| Quantified Difference | Not applicable—class-level IP coverage; quantitative kinase inhibition data for the specific target compound are not publicly available |
| Conditions | Patent claims based on in vitro kinase inhibition assays; no specific IC50 values disclosed for individual compounds within the generic formula |
Why This Matters
Confirms the compound's membership in a patent-protected, therapeutically relevant scaffold class, supporting procurement for kinase-focused drug discovery programs where freedom-to-operate considerations are relevant.
- [1] Merck Patent GmbH. Use of thiadiazoleurea derivatives. US Patent US20070191353A1, filed January 31, 2005, and published August 16, 2007. View Source
